Flll32

Description

Structure

3D Structure

Properties

IUPAC Name |

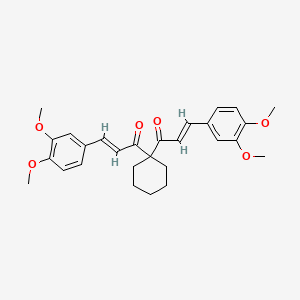

(E)-3-(3,4-dimethoxyphenyl)-1-[1-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-31-22-12-8-20(18-24(22)33-3)10-14-26(29)28(16-6-5-7-17-28)27(30)15-11-21-9-13-23(32-2)25(19-21)34-4/h8-15,18-19H,5-7,16-17H2,1-4H3/b14-10+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDROBVIYYEMDQ-WFYKWJGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2(CCCCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2(CCCCC2)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

FLLL32: A Potent Inducer of Apoptosis in Cancer Cells through STAT3 Pathway Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FLLL32, a novel small molecule analog of curcumin, has emerged as a promising anti-cancer agent due to its potent ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced apoptosis, focusing on its role as a dual inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). We present a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, playing a pivotal role in tumor cell proliferation, survival, angiogenesis, and drug resistance.[1] The targeting of the STAT3 signaling pathway has therefore become an attractive therapeutic strategy. This compound was developed as a derivative of curcumin, designed to specifically interact with the SH2 domain of STAT3 and its upstream activator, the JAK2 kinase.[1][2] This dual inhibitory action effectively blocks the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and the transcription of downstream target genes involved in cell survival.[1][3]

Mechanism of Action: Induction of Apoptosis

This compound primarily induces apoptosis by inhibiting the JAK2/STAT3 signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin, and the upregulation of pro-apoptotic proteins, ultimately leading to the activation of the caspase cascade.[3] Evidence suggests that this compound can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as indicated by the cleavage of caspase-8, caspase-9, and the executioner caspase-3, as well as PARP (Poly ADP-ribose polymerase).[4][5][6]

In some cellular contexts, such as in oral cancer cells, this compound has also been shown to induce apoptosis through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4]

Signaling Pathway Diagram

Quantitative Data on this compound Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and the observed percentage of apoptotic cells following treatment.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | 0.85 | [7] |

| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | 1.4 | [7] |

| PANC-1 | Pancreatic Cancer | <5 | [8] |

| MDA-MB-231 | Breast Cancer | <5 | [8] |

| A375 | Melanoma | ~2.5 | [5] |

| Hs294T | Melanoma | ~4.0 | [9] |

| U2OS | Osteosarcoma | Not specified | [6][10] |

| SJSA | Osteosarcoma | Not specified | [6][10] |

| HSC-3 | Oral Cancer | Not specified | [4][11] |

| SCC-9 | Oral Cancer | Not specified | [4][11] |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Reference(s) |

| HSC-3 | 8 | 24 | Significantly increased | [8][12] |

| SCC-9 | 8 | 24 | Significantly increased | [8][12] |

| A375 | 5 | 24 | Concentration-dependent increase | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well and allow them to adhere overnight.[8][9]

-

Treat the cells with various concentrations of this compound (e.g., 0.5 to 16 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[4][8]

-

Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][14]

-

Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13][15]

-

Measure the absorbance at 570 nm using a microplate reader.[13][16] Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration.[8]

-

Harvest both adherent and floating cells and wash them twice with cold PBS.[4]

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[3]

-

Incubate the cells for 15 minutes at room temperature in the dark.[2]

-

Analyze the samples by flow cytometry within one hour.[2] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4]

Western Blotting for Caspase and PARP Cleavage

This technique is used to detect the cleavage of key apoptotic proteins.

Protocol:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[18]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[18] An antibody against a housekeeping protein like β-actin or GAPDH should be used as a loading control.

Conclusion

This compound is a potent inducer of apoptosis in a broad range of cancer cells, primarily through the targeted inhibition of the JAK2/STAT3 signaling pathway. Its ability to induce caspase-dependent cell death, coupled with its specificity for STAT3 over other STAT family members, makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 18. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

The Curcumin Analog FLLL32: A Potent Inhibitor of STAT3 Signaling with Broad Anti-Tumor Properties

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The Signal Transducer and Activator of Transcription 3 (STAT3) is a constitutively activated oncogenic transcription factor in a wide array of human cancers, playing a pivotal role in tumor cell proliferation, survival, metastasis, and angiogenesis. This has rendered STAT3 an attractive target for cancer therapy. FLLL32, a synthetic analog of curcumin, has emerged as a potent small molecule inhibitor of the JAK2/STAT3 signaling pathway. This document provides a comprehensive technical overview of the anti-tumor properties of this compound, detailing its mechanism of action, summarizing its efficacy across various cancer models, and providing detailed experimental protocols for its investigation.

Introduction

The aberrant activation of the STAT3 signaling pathway is a hallmark of many malignancies, including but not limited to, breast, pancreatic, colorectal, lung, and head and neck cancers, as well as melanoma and glioblastoma.[1][2] Constitutive phosphorylation of STAT3 at the tyrosine 705 residue leads to its dimerization, nuclear translocation, and subsequent transactivation of target genes involved in oncogenesis. This compound was developed as a structural analog of curcumin, designed to overcome the poor bioavailability and potency of the natural compound.[2] It has been engineered to specifically target the STAT3 signaling cascade, demonstrating significant growth-suppressive activity in preclinical cancer models.[1][2]

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of the JAK/STAT3 signaling pathway. It has been shown to directly inhibit Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, which is critical for STAT3 dimerization and subsequent signaling.[1] This dual inhibition leads to a reduction in STAT3 phosphorylation at Tyr705, thereby preventing its activation.[2][3] Consequently, the downstream transcription of STAT3 target genes, which are crucial for cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Survivin), and metastasis (e.g., MMP2, TWIST1), is downregulated.[2][3] Furthermore, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3, -8, and -9, and the cleavage of PARP.[2][3][4] In some cancer types, such as oral cancer, this compound-induced apoptosis is also mediated through the p38 MAPK signaling pathway.[4]

Signaling Pathway Diagram

Quantitative Data

The efficacy of this compound has been quantified across a range of cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50) for cell viability.

Table 1: this compound IC50 Values in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| UM-SCC-29 | Head and Neck Squamous Cell Carcinoma | 0.85 | [5] |

| UM-SCC-74B | Head and Neck Squamous Cell Carcinoma | 1.4 | [5] |

| MDA-MB-231 | Breast Cancer | <5 | [1] |

| PANC-1 | Pancreatic Cancer | <5 | [1] |

| SW480 | Colorectal Cancer | <5 | [4] |

| HCT-116 | Colorectal Cancer | <5 | [4] |

| U87 | Glioblastoma | <5 | [4] |

| U266 | Multiple Myeloma | <5 | [4] |

| SNU449 | Liver Cancer | <5 | [4] |

| HEP3B | Liver Cancer | <5 | [4] |

| OSA8 | Canine Osteosarcoma | ~2.5-7.5 | [3] |

| OSA16 | Canine Osteosarcoma | ~2.5-7.5 | [3] |

| D17 | Canine Osteosarcoma | ~2.5-7.5 | [3] |

| SJSA | Human Osteosarcoma | ~2.5-7.5 | [3] |

| U2OS | Human Osteosarcoma | ~2.5-7.5 | [3] |

Table 2: Kinase Inhibitory Profile of this compound

To assess the specificity of this compound, its inhibitory activity against a panel of other kinases has been evaluated.

| Kinase | IC50 (µM) | Citation |

| JAK2 | <5 | [1] |

| AKT1 | >57.33 | [4] |

| AKT2 | >100 | [2] |

| CDK2/Cyclin D1 | >100 | [2] |

| CDK4/Cyclin D1 | >57.33 | [4] |

| EGFR | >100 | [2] |

| ErbB2/HER2 | >100 | [2] |

| FAK | >57.33 | [4] |

| JNK1-α | >57.33 | [4] |

| Met | >100 | [2] |

| mTOR | >57.33 | [4] |

| PI3K (p110α/85α) | >57.33 | [4] |

| PI3K (p110β/85α) | >57.33 | [4] |

| PKA | >57.33 | [4] |

| PKCα | >57.33 | [4] |

| PKCγ | >57.33 | [4] |

| Abl-1 | >100 | [3] |

| Lck | >100 | [3] |

| Lyn | >100 | [3] |

| Syk | >100 | [3] |

| Yes | >100 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cancer cell proliferation and viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000 cells per well in triplicate. Incubate overnight to allow for cell attachment.[1]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 to 16 µM) or a vehicle control (DMSO) for 24 to 72 hours.[1][6]

-

MTT Addition: Add 25 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 hours.[1]

-

Solubilization: Add 100 µL of N,N-dimethylformamide solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., Sigma Plot).[1]

Experimental Workflow: Cell Viability Assay

Western Blot Analysis

This protocol is used to detect the levels of specific proteins and their phosphorylation status following this compound treatment.

-

Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentrations and duration. For cytokine stimulation experiments, serum-starve cells for 24 hours, pre-treat with this compound (e.g., 10 µM) for 2 hours, and then stimulate with a cytokine (e.g., 50 ng/mL of IL-6 or IFNα) for 30 minutes.[2] Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.[2] Key antibodies include those against p-STAT3 (Tyr705), total STAT3, cleaved caspase-3, PARP, Cyclin D1, Bcl-2, Survivin, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^7 MDA-MB-231 cells in Matrigel) into the flank of 4-5 week old female athymic nude mice.[1]

-

Tumor Development and Randomization: Allow tumors to develop (e.g., for 12 days). Once tumors are established, randomize the mice into treatment and control groups (e.g., 5 mice per group).[1]

-

Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (e.g., DMSO) intraperitoneally daily for a specified period (e.g., 19 days).[1]

-

Tumor Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for p-STAT3).

Experimental Workflow: Xenograft Model

Conclusion

This compound is a promising curcumin analog with potent anti-tumor properties attributed to its effective inhibition of the JAK2/STAT3 signaling pathway. Its ability to induce apoptosis and suppress cell proliferation in a wide range of cancer cell lines, coupled with its in vivo efficacy in preclinical models, underscores its therapeutic potential. The high specificity of this compound for STAT3 over other kinases is a significant advantage, potentially minimizing off-target effects. As of the current date, there is no publicly available information on clinical trials involving this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in cancer treatment. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the anti-cancer applications of this novel STAT3 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Investigating the Pharmacokinetics of FLLL32: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLLL32, a synthetic analog of curcumin, has emerged as a potent inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumorigenesis. While preclinical studies have demonstrated its significant anti-cancer efficacy in various models, a comprehensive understanding of its pharmacokinetic profile remains a crucial yet underexplored aspect of its development. This technical guide synthesizes the available, albeit limited, pharmacokinetic information on this compound and related compounds. It details the experimental methodologies from key in vivo efficacy studies and provides a framework for future pharmacokinetic investigations. This document aims to serve as a resource for researchers and drug development professionals in advancing the preclinical and potential clinical evaluation of this compound.

Introduction

This compound is a novel small molecule designed to overcome the poor bioavailability and rapid metabolism that have limited the therapeutic potential of its parent compound, curcumin.[1] By targeting the constitutively activated STAT3 signaling pathway, which is implicated in cell proliferation, survival, and angiogenesis, this compound has shown promise in various cancer models, including pancreatic, breast, and osteosarcoma.[1][2][3] Despite these promising efficacy studies, a significant gap exists in the publicly available literature regarding the quantitative pharmacokinetic parameters of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a consolidated overview of the current knowledge on this compound's in vivo behavior, drawing from published preclinical studies. Due to the scarcity of direct pharmacokinetic data for this compound, information on the closely related analog, FLLL12, is also presented to offer a comparative context and highlight the potential improvements over curcumin.

In Vivo Efficacy and Dosing of this compound

In vivo studies have consistently demonstrated the anti-tumor effects of this compound in mouse xenograft models. A standard dosing regimen of 50 mg/kg administered intraperitoneally has been utilized across multiple studies, proving effective in reducing tumor burden.

Table 1: Summary of In Vivo Efficacy Studies of this compound

| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Breast Cancer | Athymic nude mice | MDA-MB-231 | 50 mg/kg this compound in DMSO, intraperitoneally, daily for 19 days | Significantly reduced tumor burdens compared to DMSO-treated controls.[2] | [2] |

| Breast Cancer | NOD/SCID mice | MDA-MB-231 | 50 mg/kg this compound, intraperitoneally, daily for 18 days | Suppressed tumor growth.[3] | [3] |

| Osteosarcoma | Murine xenografts | SJSA and OS-33 | Not specified | Inhibited tumor growth. | [1] |

Pharmacokinetic Profile: A Data Gap for this compound and Insights from FLLL12

As of the latest literature review, specific quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, AUC, clearance, bioavailability) have not been published. However, a study on the related curcumin analog, FLLL12, provides valuable insights into the potential pharmacokinetic advantages of this class of compounds over curcumin.

Table 2: Pharmacokinetic Parameters of FLLL12 vs. Curcumin in A/J Mice (Oral Gavage, 200 mg/kg)

| Parameter | FLLL12 | Curcumin |

| Cmax (ng/mL) | 241.5 | 55.65 |

| Tmax (hours) | 0.5 | 0.25 |

| t½ (hours) | 7.7 | 4.8 |

| AUC(0-∞) (hr*ng/mL) | 418.5 | 131 |

Data sourced from a study on FLLL12, a related analog, as direct data for this compound is unavailable.[2]

These data for FLLL12 suggest a significantly improved pharmacokinetic profile compared to curcumin, with a 4.3-fold greater peak plasma concentration (Cmax) and a 3.2-fold higher total drug exposure (AUC).[2] It is plausible that this compound possesses a similarly enhanced pharmacokinetic profile, though dedicated studies are required for confirmation.

Experimental Protocols

In Vivo Efficacy Studies (Representative Protocol)

The following protocol is a composite based on methodologies described in published studies.[2][3]

-

Animal Model: 4-6 week old female athymic nude or NOD/SCID mice.

-

Cell Implantation: Subcutaneous injection of 1 x 10^7 cancer cells (e.g., MDA-MB-231) in Matrigel into the flank region.

-

Tumor Development: Allow tumors to reach a palpable size (e.g., after 7-12 days).

-

Randomization: Randomly assign mice into treatment and control groups (n=5-9 mice per group).

-

Treatment Regimen:

-

Treatment Group: Administer this compound at 50 mg/kg body weight, dissolved in a suitable vehicle (e.g., DMSO), via intraperitoneal injection daily for a specified period (e.g., 18-19 days).

-

Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO) following the same schedule.

-

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.

-

Ethical Considerations: All animal studies must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[2][3]

Pharmacokinetic Study (Generalized Protocol)

The following is a representative, generalized protocol for a pharmacokinetic study of a small molecule like this compound, as a specific, validated protocol is not available in the literature.

-

Animal Model: Healthy, male or female mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.

-

Dosing:

-

Administer this compound at a defined dose (e.g., 10 mg/kg) via the desired route (e.g., intravenous for bioavailability comparison and oral or intraperitoneal for absorption characteristics).

-

The formulation vehicle should be optimized for solubility and biocompatibility.

-

-

Sample Collection:

-

Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA) and immediately process to plasma by centrifugation.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex thoroughly to mix and precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Bioanalytical Method (LC-MS/MS):

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Optimize the mass spectrometer for the detection of this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ionization mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known this compound concentrations in blank plasma.

-

Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.

-

Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, t½, AUC, etc.).

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow

References

Methodological & Application

FLLL32 Experimental Protocol for Cell Culture: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLLL32 is a synthetic analog of curcumin that has demonstrated potent anti-tumor activity in various cancer models. It functions primarily as a dual inhibitor of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3][4] This document provides detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its effects on cell viability, apoptosis, and protein expression. Additionally, it summarizes quantitative data from preclinical studies and visualizes the key signaling pathways involved.

Mechanism of Action

This compound exerts its anti-cancer effects by targeting the STAT3 signaling pathway. It has been shown to inhibit STAT3 phosphorylation at Tyr705, a critical step for its activation, dimerization, and nuclear translocation.[1][5] This inhibition leads to the downregulation of STAT3 downstream target genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis.[1][2]

In addition to its effects on STAT3, this compound has been observed to induce apoptosis through caspase-dependent pathways.[5][6][7][8] Treatment with this compound leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly (ADP-ribose) polymerase (PARP).[1][6] Furthermore, in some cancer types, such as oral cancer, this compound has been shown to induce apoptosis through the p38 MAPK signaling pathway.[6][8]

Data Summary

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| HSC-3 | Oral Cancer | MTT | ~4 | 24 | [6] |

| SCC-9 | Oral Cancer | MTT | ~4 | 24 | [6] |

| MDA-MB-231 | Breast Cancer | MTT | <5 | 72 | [4][9] |

| PANC-1 | Pancreatic Cancer | MTT | <5 | 72 | [9] |

| OSA8 | Canine Osteosarcoma | CyQUANT | 1.45 | 72 | [10] |

| OSA16 | Canine Osteosarcoma | CyQUANT | 0.95 | 72 | [10] |

| D17 | Canine Osteosarcoma | CyQUANT | 0.75 | 72 | [10] |

| SJSA | Human Osteosarcoma | CyQUANT | 1.25 | 72 | [10] |

| U2OS | Human Osteosarcoma | CyQUANT | 1.15 | 72 | [10] |

Table 2: Effect of this compound on Protein Expression

| Cell Line | Treatment | Protein | Change | Method | Reference |

| HSC-3, SCC-9 | 8 µM this compound, 24h | Cleaved Caspase-3 | Increased | Western Blot | [6] |

| HSC-3, SCC-9 | 8 µM this compound, 24h | Cleaved PARP | Increased | Western Blot | [6] |

| HSC-3, SCC-9 | 8 µM this compound, 6h | p-p38 | Increased | Western Blot | [6] |

| MDA-MB-231 | 5 µM this compound, 24h | p-STAT3 (Tyr705) | Decreased | Western Blot | [9] |

| PANC-1 | 5 µM this compound, 24h | p-STAT3 (Tyr705) | Decreased | Western Blot | [9] |

| A375 | This compound (conc. dependent) | p-STAT3 (Tyr705) | Decreased | Western Blot | [5] |

| OSA Cell Lines | This compound | pSTAT3 (Y705) | Decreased | Western Blot | [11] |

| OSA Cell Lines | This compound | Total STAT3 | Decreased | Western Blot | [11] |

Signaling Pathways and Experimental Workflow

Caption: this compound inhibits the JAK2/STAT3 signaling pathway leading to decreased cell proliferation and survival, and induction of apoptosis.

Caption: General experimental workflow for evaluating the effects of this compound in cell culture.

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Lines: Human oral squamous cell carcinoma (HSC-3, SCC-9), human breast cancer (MDA-MB-231), human pancreatic cancer (PANC-1), and osteosarcoma (SJSA, U2OS) cell lines can be used.[6][9][10]

-

Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[12]

-

This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[4] For example, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C.

-

Working Solutions: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on oral cancer cell lines.[6][13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 cells per well in 100 µL of culture medium.[4] Allow the cells to adhere overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM).[6] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4][6]

-

MTT Addition: Add 25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours at 37°C.[4]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is based on the methodology used to assess this compound-induced apoptosis.[5][6]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified duration (e.g., 24 hours).[6]

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Western Blot Analysis

This protocol is a general procedure compiled from various studies investigating this compound's effect on protein expression.[5][6][9][11]

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, cleaved caspase-3, PARP, p-p38, β-actin) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[7]

Conclusion

This compound is a promising anti-cancer agent that effectively targets the STAT3 signaling pathway and induces apoptosis in a variety of cancer cell lines. The protocols provided in this application note offer a comprehensive guide for researchers to investigate the cellular and molecular effects of this compound in their own experimental systems. The presented data and pathway diagrams serve as a valuable resource for understanding its mechanism of action and for the design of future studies.

References

- 1. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Experiment details - SPI Database [sinbad.amu.edu.pl]

Application Notes and Protocols for In Vivo Administration of FLLL32 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of FLLL32, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in mouse models. This compound, a curcumin analog, has demonstrated potent anti-tumor activity in various cancer models by targeting the JAK2/STAT3 signaling pathway.[1][2] This document outlines the necessary steps for preparing and administering this compound to mice, monitoring tumor growth, and analyzing the biological effects.

Overview

This compound is a promising therapeutic agent that inhibits STAT3 phosphorylation and its downstream signaling, leading to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth in vivo.[1][2][3] It has been shown to be effective in preclinical models of breast cancer, pancreatic cancer, and osteosarcoma.[1][3] The following protocols are based on established methodologies from peer-reviewed research.

Data Presentation

In Vivo Efficacy of this compound in Mouse Xenograft Models

| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| MDA-MB-231 Breast Cancer | Nude Mice | 50 mg/kg | Intraperitoneal (daily) | 19 days | Significantly reduced tumor volume | [1] |

| PANC-1 Pancreatic Cancer | Nude Mice | 50 mg/kg | Intraperitoneal (daily) | Not specified | Suppression of tumor growth | [1] |

| SJSA Osteosarcoma | Murine Xenograft | Not specified | Not specified | Not specified | Inhibited tumor growth | [3] |

| OS-33 Osteosarcoma | Murine Xenograft | Not specified | Not specified | Not specified | Inhibited tumor growth | [3] |

Experimental Protocols

This compound Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

Procedure:

-

Dissolve this compound powder in DMSO to create a stock solution.

-

For intraperitoneal injection, the this compound stock solution is typically diluted with a suitable vehicle. A common vehicle is DMSO.[1]

-

The final concentration of the this compound solution should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight of the mice.

Animal Handling and Tumor Cell Implantation (Xenograft Model)

Materials:

-

6-8 week old immunodeficient mice (e.g., nude mice)

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Sterile PBS

-

Matrigel (optional)

-

Syringes and needles

Procedure:

-

Acclimatize the mice to the animal facility for at least one week before the experiment.

-

Harvest and resuspend the cancer cells in sterile PBS, with or without Matrigel, at the desired concentration.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 12 days) before starting the treatment.[1]

This compound Administration

Materials:

-

Prepared this compound solution

-

Syringes and needles

Procedure:

-

Randomize the mice into treatment and control groups (e.g., 5 mice per group).[1]

-

The control group should receive the vehicle only (e.g., DMSO).[1]

-

Administer this compound or the vehicle via intraperitoneal injection daily.[1] A common dosage is 50 mg/kg.[1]

-

Monitor the mice daily for any signs of toxicity or distress.

Tumor Growth Monitoring and Endpoint Analysis

Materials:

-

Calipers

-

Anesthesia

-

Surgical tools for tissue harvesting

-

Reagents for Western blotting and other molecular analyses

Procedure:

-

Measure the tumor dimensions (length and width) with calipers every few days.

-

Calculate the tumor volume using the formula: Tumor Volume = 0.5236 × L × W².[1]

-

At the end of the treatment period (e.g., 19 days), euthanize the mice.[1]

-

Excise the tumors and measure their final weight and volume.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

Perform Western blot analysis on tumor lysates to assess the levels of total and phosphorylated STAT3 to confirm the inhibitory effect of this compound.[1]

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of the JAK2/STAT3 Signaling Pathway

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Workflow for In Vivo this compound Administration

Caption: Workflow for this compound in vivo xenograft studies.

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FLLL32 in pSTAT3 Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing FLLL32, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in Western blot analysis to detect phosphorylated STAT3 (pSTAT3). The protocols and data presented are intended to assist in the evaluation of this compound's efficacy and mechanism of action in cancer cell lines with constitutively activated STAT3.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival, proliferation, and metastasis. Its constitutive activation is a frequent event in a wide variety of human cancers, making it an attractive target for cancer therapy. This compound, a synthetic analog of curcumin, has been specifically designed to target the STAT3 signaling pathway.[1][2] It has been shown to be a potent inhibitor of STAT3 phosphorylation at the tyrosine 705 residue (pSTAT3 Tyr705), a key step in its activation, as well as STAT3 DNA binding activity.[1][3] this compound has demonstrated growth-suppressive activity in various cancer cell lines, including those from multiple myeloma, glioblastoma, colorectal, liver, pancreatic, breast, and osteosarcoma cancers.[1][2][4]

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the phosphorylation of STAT3.[1][3] This inhibition prevents the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn downregulates the expression of its downstream target genes involved in cell proliferation (e.g., Cyclin D1) and survival (e.g., Bcl-2, Survivin).[1][4] Some studies suggest that this compound may also inhibit the upstream kinase JAK2, which is often responsible for STAT3 phosphorylation.[1][4] Furthermore, in some cell lines, this compound treatment has been associated with a decrease in total STAT3 protein levels, potentially through the ubiquitin-proteasome pathway.[2]

Figure 1: this compound Inhibition of the JAK/STAT3 Signaling Pathway.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on pSTAT3 levels in various cancer cell lines as determined by Western blot analysis.

| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Effect on pSTAT3 (Tyr705) | Reference |

| SW480 | Colorectal Cancer | 2.5-10 µM | 24 hours | Dose-dependent decrease | [1] |

| HCT116 | Colorectal Cancer | 2.5-10 µM | 24 hours | Dose-dependent decrease | [1] |

| U87 | Glioblastoma | 2.5-10 µM | 24 hours | Dose-dependent decrease | [1] |

| U266 | Multiple Myeloma | 2.5-10 µM | 24 hours | Dose-dependent decrease | [1] |

| SNU449 | Liver Cancer | 2.5-10 µM | 24 hours | Dose-dependent decrease | [1] |

| HEP3B | Liver Cancer | 2.5-10 µM | 24 hours | Dose-dependent decrease | [1] |

| Canine & Human OSA | Osteosarcoma | 2.5-10 µM | 24 hours | Dose-dependent decrease | [2] |

| MDA-MB-231 | Breast Cancer | Not specified | 24 hours | Reduction observed | [4] |

| PANC-1 | Pancreatic Cancer | Not specified | 24 hours | Reduction observed | [4] |

| Human Melanoma Cells | Melanoma | Micromolar amounts | Not specified | Specific reduction | [3] |

| HSC-3 & SCC-9 | Oral Cancer | 2, 4, 8 µM | 6 hours | No significant change in total STAT3 | [5] |

Experimental Protocol: Western Blot for pSTAT3

This protocol outlines the steps for treating cancer cells with this compound and subsequently performing a Western blot to detect changes in pSTAT3 levels.

Figure 2: Experimental Workflow for pSTAT3 Western Blotting.

Materials:

-

Cancer cell line with constitutive STAT3 activation

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit or mouse anti-STAT3

-

Antibody for a loading control (e.g., anti-β-actin, anti-GAPDH)

-

-

HRP-conjugated anti-rabbit or anti-mouse secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Western blot imaging system

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000-1:10,000 dilution) for 1 hour at room temperature.[6]

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control protein like β-actin or GAPDH.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSTAT3 signal to the total STAT3 or loading control signal.

-

Conclusion

This compound is a potent and specific inhibitor of STAT3 phosphorylation, making it a valuable tool for cancer research and drug development. The provided Western blot protocol offers a reliable method for assessing the efficacy of this compound in downregulating the STAT3 signaling pathway in cancer cells. The data consistently show a dose-dependent reduction in pSTAT3 levels across a variety of cancer cell lines upon treatment with this compound. This application note serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting the STAT3 pathway with this compound.

References

- 1. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

FLLL32: Application Notes and Protocols for a STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

FLLL32 is a novel synthetic analog of curcumin designed to be a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. These application notes provide detailed information on the solubility of this compound, protocols for its use in common cell-based assays, and a description of its mechanism of action.

Solubility Data

This compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. However, it has poor aqueous solubility. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before dilution. If precipitation occurs, sonication can be used to aid dissolution. For in vivo studies, this compound can be formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline or corn oil.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| DMSO | 85 - 100 | 182.97 - 215.26 |

| Ethanol | 24 - 25 | 51.66 - 53.82 |

| Aqueous Solutions (e.g., PBS, Water) | Poor | Poor |

Note: The solubility in DMSO can be affected by the presence of water; it is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions. Sonication may be required to achieve maximum solubility.

Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the JAK/STAT3 signaling pathway. This pathway is a critical mediator of cellular responses to cytokines and growth factors, playing a key role in cell proliferation, differentiation, and survival. In many cancers, the JAK/STAT3 pathway is constitutively active, promoting tumor growth and survival.

This compound has been shown to be a dual inhibitor of both JAK2 and STAT3. It is designed to interact with the SH2 domain of STAT3, which is crucial for its dimerization and subsequent translocation to the nucleus to act as a transcription factor. By inhibiting STAT3 phosphorylation at Tyrosine 705 (pSTAT3), this compound prevents its activation and downstream signaling. This leads to the downregulation of STAT3 target genes involved in cell cycle progression (e.g., Cyclin D1) and survival (e.g., Bcl-2, Survivin), ultimately inducing apoptosis in cancer cells.

Figure 1: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

The following are general protocols for common assays used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

Figure 2: General workflow for in vitro experiments with this compound.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Phospho-STAT3

This protocol is for assessing the effect of this compound on the phosphorylation of STAT3.

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting this compound-induced apoptosis by flow cytometry.

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Application Notes and Protocols for FLLL32 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of FLLL32, a potent STAT3 inhibitor, in preclinical xenograft mouse models. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available research.

Introduction

This compound is a synthetic analog of curcumin designed to be a more stable and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a common feature in a variety of human cancers, playing a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[3][4] this compound exerts its anti-tumor effects by binding to the SH2 domain of STAT3 and inhibiting its upstream activator, Janus Kinase 2 (JAK2), thereby blocking STAT3 phosphorylation, dimerization, and nuclear translocation.[2][3] This inhibition leads to the downregulation of STAT3 target genes involved in oncogenesis and has been shown to induce apoptosis and suppress tumor growth in various cancer cell lines and in vivo models.[1][3][4][5][6]

Mechanism of Action

This compound primarily targets the JAK/STAT3 signaling pathway. It has been shown to be a potent inhibitor of JAK2 and STAT3 phosphorylation.[3][5] The inhibition of STAT3 phosphorylation at tyrosine 705 prevents its dimerization and subsequent translocation to the nucleus, where it would otherwise act as a transcription factor for genes involved in cell survival (e.g., Survivin), proliferation, and angiogenesis (e.g., VEGF).[1][4] Studies have demonstrated that this compound can induce caspase-dependent apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[1][4][7] Furthermore, this compound has shown specificity for STAT3 over other STAT family members like STAT1 and STAT2.[3][8] In some cancer types, this compound has also been found to induce apoptosis through the p38 MAPK signaling pathway.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the in vitro and in vivo efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |

| MDA-MB-231 | Breast Cancer | <5 | Inhibition of STAT3 phosphorylation, colony formation, and cell invasion.[3][5] | [3][5] |

| PANC-1 | Pancreatic Cancer | Not Specified | Downregulation of STAT3 phosphorylation and DNA-binding activity.[3][5] | [3][5] |

| Multiple Myeloma, Glioblastoma, Liver, Colorectal Cancer Cells | Various | Not Specified | Inhibition of cell proliferation, induction of caspase-3 and PARP cleavage.[4][5] | [4][5] |

| Osteosarcoma Cells (Canine and Human) | Osteosarcoma | Lower than curcumin | Decreased STAT3 DNA binding, loss of cell proliferation, caspase-3-dependent apoptosis.[1] | [1] |

| Melanoma Cells | Melanoma | Micromolar amounts | Reduced STAT3 phosphorylation, induced apoptosis.[8] | [8] |

| Oral Cancer Cells | Oral Cancer | 1-16 | Inhibition of cell viability, G2/M phase cell cycle arrest, induction of apoptosis.[7] | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models

| Cancer Model (Cell Line) | Mouse Strain | This compound Dosage and Administration | Key Findings | Reference |

| Osteosarcoma (OS-33) | Not Specified | 50 mg/kg, i.p. | Inhibition of tumor growth by targeting STAT3.[5][6] | [5][6] |

| Breast Cancer (MDA-MB-231) | Not Specified | 50 mg/kg, i.p., daily | Significant reduction in tumor burdens.[3][5] | [3][5][10] |

| Pancreatic Cancer (PANC-1) | Not Specified | Not Specified | Suppression of tumor growth.[3] | [3] |

| Osteosarcoma (SJSA) | Murine xenografts | Not Specified | Inhibition of tumor growth.[6] | [6] |

Experimental Protocols

Protocol 1: In Vivo Xenograft Mouse Model

This protocol outlines the general procedure for establishing a subcutaneous xenograft model and assessing the efficacy of this compound.

1. Cell Culture and Preparation:

- Culture the desired cancer cell line (e.g., MDA-MB-231 for breast cancer, PANC-1 for pancreatic cancer) in appropriate media and conditions.

- Harvest cells during the logarithmic growth phase.

- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

- Use immunocompromised mice (e.g., nude mice, NSG mice).

- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

- Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. This compound Preparation and Administration:

- Preparation of this compound solution for intraperitoneal (i.p.) injection: A stock solution can be prepared in DMSO. For injection, a working solution can be formulated. For example, a 100 mg/ml DMSO stock can be diluted in a vehicle consisting of PEG300, Tween80, and ddH2O.[5] Another option is to dilute a 16 mg/ml DMSO stock in corn oil.[5] The final formulation should be prepared fresh daily.

- Administration: Administer this compound intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily.[5][10] The control group should receive the vehicle solution.

4. Monitoring and Endpoint Analysis:

- Measure tumor volume and body weight 2-3 times per week.

- Monitor the overall health of the mice.

- At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting for p-STAT3, immunohistochemistry).

Visualizations

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Caption: Experimental workflow for this compound in a xenograft mouse model.

References

- 1. The novel curcumin analog this compound decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Small molecules, LLL12 and this compound, inhibit STAT3 and exhibit potent growth suppressive activity in osteosarcoma cells and tumor growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The small molecule curcumin analog this compound induces apoptosis in melanoma cells via STAT3 inhibition and retains the cellular response to cytokines with anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

FLLL32 Treatment in Breast Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLLL32 is a novel small molecule inhibitor derived from curcumin, designed to selectively target the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] Constitutive activation of STAT3 is a frequent oncogenic driver in many human cancers, including breast cancer, where it plays a crucial role in cell survival, proliferation, drug resistance, and angiogenesis.[1][3] this compound exerts its anti-cancer effects by binding to the Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, which is critical for STAT3 dimerization and subsequent signal transduction.[1][4] This document provides detailed application notes on the effects of this compound in breast cancer cell lines and comprehensive protocols for key experimental assays.

Mechanism of Action

This compound is a potent inhibitor of STAT3 phosphorylation at the tyrosine 705 residue, a critical step in its activation.[1][5] By inhibiting STAT3 phosphorylation, this compound prevents its dimerization, nuclear translocation, and DNA binding activity, leading to the downregulation of STAT3 target genes.[1][5] These target genes include key regulators of cell cycle progression (e.g., Cyclin D1), apoptosis (e.g., Bcl-2, survivin), and cell invasion.[1][5] this compound has been shown to induce apoptosis in various breast cancer cell lines, as evidenced by the cleavage of caspase-3 and poly-ADP ribose polymerase (PARP).[1][5] Furthermore, this compound has demonstrated specificity for STAT3, with minimal inhibitory effects on other kinases and transcription factors such as ERK1/2, AKT, and mTOR.[1]

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |

| MDA-MB-231 | 2.5 and 5 µM | 24 hours | Reduced STAT3 phosphorylation, induced cleaved caspase-3 | [1] |

| MDA-MB-231 | 0.5 - 5 µmol/L | 72 hours | Dose-dependent reduction in cell viability | [1] |

| MDA-MB-231 | Not specified | Not specified | Inhibition of colony formation and cell invasion | [1] |

| SK-Br-3 | Not specified | Not specified | Reduced STAT3 phosphorylation | [1] |

| MDA-MB-468 | Not specified | Not specified | Reduced STAT3 phosphorylation | [1] |

| SUM159 | Not specified | Not specified | Reduced STAT3 phosphorylation | [1] |

| MDA-MB-453 | 10 µM | 2 hours pre-treatment | Inhibited IFNα and IL-6 induced STAT3 phosphorylation | [1] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Cancer | 0.46 |

| SW480 | Colon Cancer | 0.73 |

| U251 | Glioblastoma | 0.26 |

| U266 | Multiple Myeloma | 0.48 |

| ARH77 | Multiple Myeloma | 2.34 |

| SNU-449 | Liver Cancer | 2.04 |

| SNU-398 | Liver Cancer | 0.65 |

| Hep3B | Liver Cancer | 2.31 |

| SNU-387 | Liver Cancer | 2.89 |

Note: While this compound has been extensively studied in breast cancer cell lines, a comprehensive table of IC50 values specifically for a panel of breast cancer lines was not available in the searched literature. The provided IC50 values from other cancer types demonstrate its potent anti-proliferative activity.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study by Lin et al.[1]

Objective: To determine the effect of this compound on the viability and proliferation of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

N,N-dimethylformamide (DMF) solubilization solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000 cells/well in triplicate.

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.5–5 µM) for 72 hours. Include a vehicle control (DMSO).

-

After 72 hours, add 25 µL of MTT solution to each well and incubate for 3.5 hours at 37°C.

-

Add 100 µL of DMF solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 450 nm the following day using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is adapted from a study by Lin et al.[1]

Objective: To assess the effect of this compound on the phosphorylation of STAT3 and the expression of downstream target proteins.

Materials:

-

Breast cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-cleaved caspase-3, anti-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) reagents

-

Imaging system

Procedure:

-

Treat cancer cells with the desired concentrations of this compound or DMSO for 24 hours.

-

For cytokine stimulation experiments, serum-starve cells (e.g., MDA-MB-453) for 24 hours, pre-treat with this compound (e.g., 10 µM) for 2 hours, and then stimulate with IFNα or IL-6 (e.g., 50 ng/ml) for 30 minutes.[1]

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C.[1]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using ECL reagents and an imaging system.

-

Quantify band intensities using software like ImageJ and normalize to a loading control like GAPDH.[1]

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a promising therapeutic agent for breast cancers that exhibit constitutive STAT3 signaling.[1][2] Its ability to inhibit STAT3 phosphorylation, induce apoptosis, and suppress cell proliferation has been demonstrated in various breast cancer cell lines. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in their specific breast cancer models. Further studies, including in vivo xenograft models, have also supported the potential of this compound to suppress tumor growth.[1][5]

References

- 1. Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

FLLL32 Protocol for Oral Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLLL32, a synthetic analog of curcumin, has demonstrated significant anti-tumor activity in various cancer models.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in oral cancer cell line research. The information presented is collated from studies investigating the compound's mechanism of action and efficacy in preclinical oral cancer models. This compound has been shown to inhibit cell viability and induce apoptosis in human oral cancer cell lines, primarily through the activation of the p38 MAPK signaling pathway.[1][2][3]

Mechanism of Action

In oral cancer cells, this compound has been identified as a potent inducer of caspase-mediated apoptosis.[1][3][4] The primary mechanism involves the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3] This activation leads to a cascade of downstream events, including the cleavage and activation of caspase-8, caspase-9, and the executioner caspase-3, as well as cleavage of poly (ADP-ribose) polymerase (PARP).[1][2] Furthermore, this compound treatment has been shown to increase the expression of heme oxygenase-1 (HO-1).[1][2][3] While this compound is also recognized as a STAT3 inhibitor, its apoptotic effects in oral cancer have been predominantly linked to the p38 pathway.[1][5][6][7] Studies have also observed an this compound-induced G2/M phase arrest in the cell cycle of oral cancer cells.[2][3]

Data Presentation

Table 1: Effect of this compound on the Viability of Oral Cancer Cell Lines (24-hour treatment)

| Cell Line | This compound Concentration (µM) | Approximate Cell Viability Reduction (%) |

| HSC-3 | 1 | ~10% |

| 2 | ~20% | |